molecular formula C18H14N4OS3 B2788457 N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-23-0

N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2788457
CAS RN: 864918-23-0
M. Wt: 398.52
InChI Key: BCVZUPCPSCNNQG-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood. However, studies have suggested that the compound exerts its biological activity through the activation of various signaling pathways, including the caspase pathway and the MAPK pathway. It has also been shown to induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been shown to exhibit various biochemical and physiological effects. In addition to its fluorescent properties and anticancer activity, the compound has also been shown to possess antioxidant and anti-inflammatory properties. It has been suggested that the compound may be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is its selective binding with copper ions, making it a promising candidate for the detection of copper ions in biological and environmental samples. The compound also exhibits potent anticancer activity, making it a potential candidate for the development of new anticancer drugs.
However, one of the limitations of the compound is its low solubility in water, which can limit its application in biological systems. The compound also exhibits cytotoxicity at high concentrations, which can limit its use in lab experiments.

Future Directions

N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several potential future directions for research. One of the major areas of interest is the development of new fluorescent probes for the detection of metal ions. The compound can also be modified to improve its solubility and reduce its cytotoxicity, making it a more promising candidate for biological applications.
Another area of research is the development of new anticancer drugs based on the structure of N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. The compound can be modified to improve its potency and selectivity, leading to the development of more effective anticancer drugs.
Conclusion:
N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a promising compound that has gained significant attention in scientific research due to its potential application in various fields. The compound exhibits selective binding with copper ions, potent anticancer activity, and antioxidant and anti-inflammatory properties. However, the compound also exhibits limitations, such as low solubility in water and cytotoxicity at high concentrations. Future research directions include the development of new fluorescent probes for the detection of metal ions and the development of new anticancer drugs based on the structure of N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide.

Synthesis Methods

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves the reaction of 2-amino-benzo[d]thiazole and 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the compound is around 70%.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been extensively studied for its potential application in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind with copper ions and exhibit strong fluorescence, making it a promising candidate for the detection of copper ions in biological and environmental samples.
Another area of research is the use of N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide as a potential anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-5-4-6-12(9-11)16-21-18(26-22-16)24-10-15(23)20-17-19-13-7-2-3-8-14(13)25-17/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVZUPCPSCNNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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